molecular formula C25H22FN3O2 B2363266 1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-16-8

1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2363266
CAS RN: 946208-16-8
M. Wt: 415.468
InChI Key: PTSWXIDVVKYVSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The presence of the fluorobenzyl and phenylpropyl groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the naphthyridine core, followed by the introduction of the fluorobenzyl and phenylpropyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The fluorobenzyl and phenylpropyl groups could potentially influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antibacterial Activity

The synthesized compound has been evaluated for its antibacterial potential against several bacterial strains, including E. coli, S. aureus, P. aeruginosa, and B. subtilis. Among the 17 derivatives studied, six showed the most promising antimicrobial activity . Molecular docking studies further revealed interactions with key enzymes involved in bacterial cell wall synthesis.

Drug Discovery Potential

The chromene scaffold, to which this compound is tethered, plays a significant role in drug discovery. Chromene derivatives have exhibited diverse biological activities, including anticancer, antitumor, antioxidant, and antidepressant properties. By conjugating the chromene scaffold with 1,2,3-triazole, researchers aim to enhance its pharmacological profile .

1,2,3-Triazole Pharmacological Properties

1,2,3-triazoles themselves possess intriguing pharmacological properties. They have been explored for their anti-HIV, antimicrobial, anticonvulsant, and antimalarial activities. Notably, synthetic 1,2,3-triazoles are part of known drugs, such as Tazobactam and Cefitrizine .

Future Research Directions

Researchers should explore the compound’s activity against other pathogens, investigate its safety profile, and optimize its chemical structure for enhanced efficacy. Additionally, understanding its pharmacokinetics and bioavailability is essential for potential drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-21-12-10-19(11-13-21)17-29-23-20(9-5-14-27-23)16-22(25(29)31)24(30)28-15-4-8-18-6-2-1-3-7-18/h1-3,5-7,9-14,16H,4,8,15,17H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWXIDVVKYVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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